molecular formula C14H16N2O3 B11717700 Methyl 4-Cyclopropyl-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Methyl 4-Cyclopropyl-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Cat. No.: B11717700
M. Wt: 260.29 g/mol
InChI Key: UMXWHNUUUWWZBB-UHFFFAOYSA-N
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Description

Methyl 4-Cyclopropyl-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.29 g/mol. This compound is a derivative of quinoxaline, a bicyclic aromatic compound, and is characterized by the presence of a cyclopropyl group, a methyl group, and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Cyclopropyl-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyclopropyl-3-methyl-2-oxo-1,3-dihydroquinoxaline-6-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Cyclopropyl-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, such as hydroxyl, amino, or thiol groups.

Scientific Research Applications

Methyl 4-Cyclopropyl-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-Cyclopropyl-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo-[3,4-b]pyridine-5-carboxylates
  • Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate

Uniqueness

Methyl 4-Cyclopropyl-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

methyl 4-cyclopropyl-3-methyl-2-oxo-1,3-dihydroquinoxaline-6-carboxylate

InChI

InChI=1S/C14H16N2O3/c1-8-13(17)15-11-6-3-9(14(18)19-2)7-12(11)16(8)10-4-5-10/h3,6-8,10H,4-5H2,1-2H3,(H,15,17)

InChI Key

UMXWHNUUUWWZBB-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=C(N1C3CC3)C=C(C=C2)C(=O)OC

Origin of Product

United States

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